
Midafotel
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de SDZ-EAA-494 implica la preparación de los enantiómeros del ácido 4-(3-fosfonopropil)piperazina-2-carboxílico (CPP) y el análogo insaturado (E)-4-(3-fosfonoprop-2-enil)piperazina-2-carboxílico (CPP-ene) . La ruta sintética generalmente implica el uso de derivados de piperazina y fosfonoalquenos en condiciones controladas para obtener el producto deseado.
Métodos de Producción Industrial: Los métodos de producción industrial para SDZ-EAA-494 no están ampliamente documentados. El compuesto se sintetiza en laboratorios para fines de investigación, y el proceso involucra técnicas estándar de síntesis orgánica, incluyendo el uso de grupos protectores, desprotección selectiva y pasos de purificación .
Análisis De Reacciones Químicas
Tipos de Reacciones: SDZ-EAA-494 principalmente se somete a reacciones de sustitución debido a la presencia de grupos funcionales como el fosfono y el grupo ácido carboxílico . Estas reacciones generalmente se llevan a cabo en condiciones suaves para evitar la degradación del compuesto.
Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en la síntesis y reacciones de SDZ-EAA-494 incluyen derivados de piperazina, fosfonoalquenos y varios solventes como agua y solventes orgánicos . Las reacciones generalmente se llevan a cabo a temperatura ambiente o a temperaturas ligeramente elevadas para asegurar rendimientos óptimos.
Principales Productos Formados: El principal producto formado a partir de la síntesis de SDZ-EAA-494 es el enantiómero deseado de CPP-ene, que exhibe una potente antagonismo competitivo en el receptor NMDA .
Aplicaciones Científicas De Investigación
Midafotel, also known as CPPene, is a potent and competitive antagonist at the NMDA receptor that was initially investigated for potential therapeutic applications in excitotoxicity, epilepsy, and neuropathic pain . Although it showed promise in in vitro studies as a potent competitive antagonist at the NMDA receptor without affecting other receptors, its clinical development was ultimately halted .
Research and Development
In vitro trials of this compound proved it to be a potent competitive antagonist at the NMDA receptor without affecting other receptors . In vivo cat studies indicated that this compound could limit damage after occluding the middle cerebral artery, leading to ischemia. It was also shown to block photosensitive epilepsies in baboons . this compound (CPPene) exhibited a pharmacokinetic profile suitable for progression to clinical trials, with no toxic byproducts, exclusive excretion via the renal system, and remaining unchanged in the brain .
Discontinuation of Clinical Trials
This compound was removed from clinical trials because it failed to provide suitable neuronal protection or beneficial treatment for epilepsy, and it had side effects that led to many patients withdrawing from trials . The relatively short therapeutic time window following ischemic damage and the understanding that a small amount of glutamate helps neuronal survival may explain its lack of efficacy in trials. It is also believed that some "pro-survival" genes are activated by NMDA receptors .
NMDA Receptor Antagonists
This compound is categorized as a competitive NMDA receptor antagonist . Other compounds in this category include D-CPP, D-AP5, and D-AP7 . Research indicates that NMDA receptor antagonists are designed to target excitotoxicity . The multifaceted nature of many neurodegenerative disorders makes designing and developing potential treatments complex and highly challenging . Factors contributing to the degenerative process are interrelated, including excitotoxicity, oxidative stress, neuroinflammation, protein aggregation, and mitochondria dysfunction .
Side Effects
Antagonist Type | Compounds | Receptor Subunits/Subtypes | Developmental Stage | Pharmacological Profiles | Side-Effect Profiles |
---|---|---|---|---|---|
Competitive antagonists | D-CPP/D-CPP-ene (this compound) | GluN2A | Terminated at Phase 11 clinical trials | Antiepileptic and neuroprotective effects against head injury, cerebral ischemia and stroke Alteration of acute behavioural response to cocaine. Stimulate short-term increase in NREM (non-rapid eye movement) sleep | Hallucinations Poor concentration Confusion Gait ataxia Sedation Depression |
Mecanismo De Acción
SDZ-EAA-494 ejerce sus efectos antagonizando competitivamente el receptor NMDA . El receptor NMDA es un tipo de receptor de glutamato que desempeña un papel crucial en la transmisión sináptica y la plasticidad. Al bloquear el receptor NMDA, SDZ-EAA-494 inhibe los efectos excitatorios del glutamato, reduciendo así la excitotoxicidad y el daño neuronal . Los objetivos moleculares de SDZ-EAA-494 incluyen las subunidades del receptor NMDA, y su acción implica la inhibición de la entrada de calcio y las vías de señalización posteriores .
Comparación Con Compuestos Similares
Compuestos Similares:
D-CPPene: Otro potente antagonista competitivo del receptor NMDA con propiedades similares a SDZ-EAA-494.
APV (Ácido 2-amino-5-fosfonoválerico): Un antagonista competitivo del receptor NMDA con una estructura química diferente.
Singularidad de SDZ-EAA-494: SDZ-EAA-494 es único debido a su alta potencia y selectividad como antagonista competitivo del receptor NMDA . A diferencia de los antagonistas no competitivos como MK-801, SDZ-EAA-494 se une al mismo sitio que el glutamato, proporcionando una inhibición más específica de la actividad del receptor NMDA . Esta selectividad lo convierte en una herramienta valiosa para estudiar la función del receptor NMDA y desarrollar nuevos agentes terapéuticos .
Actividad Biológica
Midafotel, also known as CPPene or SDZ EAA 494, is a potent competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity and neurotoxicity. This compound was developed with the aim of treating conditions associated with excitotoxicity, including epilepsy and neuropathic pain. Despite its promising in vitro results, this compound faced challenges during clinical trials, leading to its eventual withdrawal from further development.
This compound functions primarily as an NMDA receptor antagonist, exhibiting a high binding affinity (Ki = 40 nM) for the receptor. The NMDA receptor is crucial for mediating synaptic transmission and plasticity, and its overactivation can lead to neuronal damage through excessive calcium influx. By blocking this receptor, this compound aims to mitigate excitotoxic effects that can result from conditions such as cerebral ischemia and epilepsy .
Pharmacokinetics
- Excretion : this compound is primarily excreted via the renal system.
- Bioavailability : It remains unchanged in the brain, which is essential for its therapeutic efficacy.
- Therapeutic Window : The compound's efficacy may be limited by a short therapeutic time window following ischemic damage, complicating its use in acute settings .
Efficacy in Preclinical Studies
This compound demonstrated neuroprotective effects in several animal models:
- Cerebral Ischemia : In studies involving cats, this compound limited neuronal damage following occlusion of the middle cerebral artery .
- Epilepsy Models : It showed promise in blocking photosensitive seizures in baboons, indicating potential utility in treating epilepsy .
However, despite these findings, this compound did not translate effectively into human clinical trials due to insufficient neuronal protection and adverse side effects that led to patient withdrawals .
Clinical Trials
Clinical evaluations revealed that while this compound had a suitable pharmacokinetic profile for progression to trials, it failed to demonstrate significant benefits for patients with epilepsy or ischemic conditions. The lack of efficacy was attributed to:
- Short Therapeutic Time Window : The critical period for intervention post-injury was often missed.
- Role of Glutamate : Some glutamate activity is necessary for neuronal survival, which may have counteracted the protective effects of this compound .
Comparative Analysis with Other NMDA Antagonists
Compound | Mechanism | Development Stage | Notable Efficacy | Side Effects |
---|---|---|---|---|
This compound (CPPene) | Competitive NMDA antagonist | Terminated at Phase II | Limited efficacy in ischemia/epilepsy | Withdrawal due to side effects |
Memantine | Uncompetitive NMDA antagonist | Approved for Alzheimer's | Neuroprotective effects | Dizziness, headache |
Selfotel | Competitive NMDA antagonist | Terminated at Phase III | Neuroprotective in trauma/stroke | Psychotomimetic effects |
This table illustrates how this compound's profile compares with other NMDA antagonists that have either succeeded or failed in clinical settings.
Propiedades
IUPAC Name |
(2R)-4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h1,5,7,9H,2-4,6H2,(H,11,12)(H2,13,14,15)/b5-1+/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXMZMJSGLFKQI-ABVWVHJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)CC=CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N1)C(=O)O)C/C=C/P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N2O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045740 | |
Record name | Midafotel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117414-74-1 | |
Record name | Midafotel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117414-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Midafotel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117414741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Midafotel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MIDAFOTEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LYU6ZF84G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.